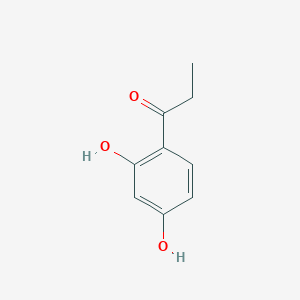

2',4'-Dihydroxypropiophenone

描述

Historical Context and Evolution of Research Focus on 2',4'-Dihydroxypropiophenone

Early research involving this compound and its derivatives can be traced back to fundamental studies in analytical and organic chemistry. One of the notable early applications was in the field of analytical chemistry, where its oxime derivative, 2,4-dihydroxypropiophenone oxime, was utilized for the spectrophotometric determination of iron, as reported in 1967. acs.org This highlights the compound's initial role as a reagent in developing analytical methods for metal ion detection.

The research focus has since evolved, with the compound being recognized for its utility as a versatile building block in organic synthesis. It serves as a key starting material or intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of precursors for benzofuran (B130515) derivatives. prepchem.com The synthesis of its isomer, 2,5-dihydroxypropiophenone, through the Fries rearrangement of hydroquinone (B1673460) dipropionate has also been well-documented, with the method being applicable to similar structures. orgsyn.org

In more recent years, the research interest has expanded into polymer chemistry. Studies have demonstrated the synthesis of novel copolymers through the condensation reaction of this compound with other monomers like 4-pyridylamine and formaldehyde (B43269). recentscientific.comrjpbcs.com These studies often investigate the thermal degradation and kinetic parameters of the resulting polymers, indicating the compound's role in the development of new materials with specific thermal properties. recentscientific.com

Significance of this compound in Contemporary Chemical and Biochemical Sciences

In contemporary research, this compound is primarily significant as an organic synthesis intermediate. alfa-industry.commontaqua.in Its chemical structure allows for various reactions, making it a crucial component in the synthesis of diverse compounds, including pharmaceuticals and other specialty chemicals. alfa-industry.com For example, it is a reactant in the synthesis of certain pyridazinone derivatives. prepchem.com

The compound's utility extends to materials science, where it is used as a monomer in the creation of copolymers. Research in this area focuses on synthesizing polymers and characterizing their structure and properties, such as thermal stability, using techniques like thermogravimetric analysis (TGA). recentscientific.comrjpbcs.com

While direct biochemical studies on this compound are not extensively documented in the provided search results, the broader class of dihydroxypropiophenones has appeared in metabolomics research. For instance, an isomer, 3,4'-dihydroxypropiophenone (B1582540), was identified as a metabolite in a study on giant pandas, suggesting the relevance of this class of compounds in biological systems. nih.gov The presence of the dihydroxyphenyl moiety in this compound suggests potential for investigation into its biological activities, a common theme for phenolic compounds in biochemical sciences.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | nih.govthermofisher.com |

| Molecular Weight | 166.17 g/mol | alfa-industry.comnih.gov |

| IUPAC Name | 1-(2,4-dihydroxyphenyl)propan-1-one | nih.govthermofisher.com |

| CAS Number | 5792-36-9 | alfa-industry.comnih.gov |

| Appearance | Pale cream to light yellow powder/solid | thermofisher.comthermofisher.com |

| Melting Point | 95-98°C | alfa-industry.com |

| Boiling Point | 178°C at 7 mmHg | alfa-industry.com |

| SMILES | CCC(=O)C1=C(C=C(C=C1)O)O | nih.govthermofisher.com |

| InChIKey | LLBBBYLDTDJMNU-UHFFFAOYSA-N | nih.govthermofisher.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dihydroxypropiophenone oxime |

| 2,5-dihydroxypropiophenone |

| 3,4'-dihydroxypropiophenone |

| 4-pyridylamine |

| Benzofuran |

| Formaldehyde |

| Hydroquinone dipropionate |

| Iron |

| Pyridazinone |

| Acetic anhydride |

| Acetone |

| Benzyl (B1604629) bromide |

| 4'-Benzyloxy-2'-hydroxypropiophenone |

| 3-Benzyloxy-6-propionylphenoxyacetic acid |

| 6-Benzyloxy-3-ethylbenzofuran |

| Ethyl 3-benzyloxy-6-propionylphenoxyacetate |

| Ethyl bromoacetate |

| Palladium-carbon |

| Potassium carbonate |

| Potassium hydroxide (B78521) |

| Sodium acetate |

| 6-(4-Aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)one |

| 6-[4-(1-(2,4-Dihydroxyphenyl)ethylidene)aminophenyl]-4,5-dihydro-5-methylpyridazin-3(2H)one |

Structure

3D Structure

属性

IUPAC Name |

1-(2,4-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBBBYLDTDJMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206630 | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5792-36-9 | |

| Record name | 2′,4′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5792-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005792369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5792-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′,4′-Dihydroxypropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV5BK8TF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 ,4 Dihydroxypropiophenone and Its Derivatives

Established Reaction Pathways for 2',4'-Dihydroxypropiophenone Synthesis

Traditional methods for the synthesis of this compound and its conversion into other useful compounds have been well-documented in chemical literature. These pathways, including Friedel-Crafts acylation, Kostanecki-Robinson reaction, and various condensation reactions, form the bedrock of its synthetic chemistry.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones, including this compound. This reaction typically involves the acylation of an aromatic compound, in this case, resorcinol (B1680541), with an acylating agent in the presence of a Lewis acid catalyst.

A common approach is the reaction of resorcinol with propionyl chloride. The reaction can also be carried out using propionic acid. For instance, the acylation of resorcinol with acetic acid in the presence of a molar excess of zinc chloride is a known method for producing the related compound, 2',4'-dihydroxyacetophenone (B118725) (resacetophenone). future4200.comorgsyn.org This method, while effective, often necessitates more than a stoichiometric amount of the catalyst. future4200.com The reaction of resorcinol with propionic acid and anhydrous zinc chloride, heated to around 150°C, yields this compound. jmchemsci.com

The mechanism involves the formation of a complex between the Lewis acid and the acylating agent, which then acts as an electrophile, attacking the electron-rich resorcinol ring. The substitution pattern is directed by the activating hydroxyl groups of resorcinol.

| Reactants | Catalyst | Conditions | Product | Reference |

| Resorcinol, Propionic Acid | Anhydrous Zinc Chloride | Heat (150°C) | This compound | jmchemsci.com |

| Resorcinol, Acetic Acid | Anhydrous Zinc Chloride | Heat (140-159°C) | 2',4'-Dihydroxyacetophenone | orgsyn.org |

This table summarizes conditions for Friedel-Crafts acylation to produce hydroxypropiophenones and related compounds.

Kostanecki-Robinson Reaction in Chromone (B188151) Synthesis from this compound

The Kostanecki-Robinson reaction is a classic method for the synthesis of chromones and flavones, starting from o-hydroxyaryl ketones. wikipedia.org this compound serves as a valuable precursor in this reaction to generate substituted chromones. The reaction typically involves the acylation of the o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by a base-catalyzed cyclization. wikipedia.org

For example, the reaction of this compound can lead to the formation of various chromone derivatives. A three-step Kostanecki–Robinson synthesis has been employed to produce chromones from this starting material. conicet.gov.ar This reaction has been studied with various ortho-hydroxyacetophenones, and in the case of 2,6-dihydroxy-3-nitroacetophenone, acetylation yielded both 5-hydroxy-2-methyl-6-nitrochromone and 5-hydroxy-2-methyl-3-acetyl-6-nitrochromone. researchgate.net This highlights the potential for both simple and acylated chromone products.

The mechanism proceeds through O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone, which then dehydrates to yield the chromone ring system. wikipedia.org

| Starting Material | Reagents | Product(s) | Reference |

| This compound | Acetic Anhydride, Sodium Acetate | 7-Hydroxy-2,3-dimethylchromone | conicet.gov.ar |

| 2,6-Dihydroxy-3-nitroacetophenone | Acetic Anhydride, Sodium Acetate | 5-Hydroxy-2-methyl-6-nitrochromone, 5-Hydroxy-2-methyl-3-acetyl-6-nitrochromone | researchgate.net |

This table illustrates the application of the Kostanecki-Robinson reaction for the synthesis of chromones from hydroxyaryl ketones.

Condensation Reactions Involving this compound

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. This compound can participate in various condensation reactions to yield a diverse range of derivatives. A condensation reaction involves two molecules joining together with the loss of a small molecule, such as water. chemguide.co.uk

One example is the reaction of this compound with 6-(4-aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)one. prepchem.com When a mixture of these two compounds is heated, a condensation reaction occurs, forming a new product with a yield of 45%. prepchem.com

Another significant application of condensation reactions is in the synthesis of polymers. Copolymers can be synthesized through the condensation of this compound and 4-pyridylamine with formaldehyde (B43269) in the presence of an acid catalyst. recentscientific.com This reaction proceeds at an elevated temperature, with the reactants in a specific molar proportion. recentscientific.com

Aldol-type condensations are also prevalent, where an enolate reacts with a carbonyl compound. drhnsp.orgiitk.ac.in While specific examples with this compound are part of broader synthetic strategies, the principle remains the same: the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate. magritek.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| This compound | 6-(4-aminophenyl)-4,5-dihydro-5-methylpyridazin-3(2H)one | Heat (140°C) | 6-[4-(1-(2,4-Dihydroxyphenyl)ethylidene)aminophenyl]-4,5-dihydro-5-methylpyridazin-3(2H)one | 45% | prepchem.com |

| This compound | 4-Pyridylamine, Formaldehyde | 2M HCl catalyst, 125 ± 20°C | DHPPAF copolymer | - | recentscientific.com |

This table presents examples of condensation reactions involving this compound.

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the use of microwave assistance and the adoption of eco-friendly approaches in polymer synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgasianpubs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives.

In the context of this compound derivatives, microwave irradiation has been utilized in the final step of a multi-step synthesis to facilitate an electrocyclization of an aza-triene system, leading to the construction of a nitrogen-bearing heterocyclic ring. nih.gov This demonstrates the utility of microwave energy in promoting complex cyclization reactions. The synthesis of various quinoline (B57606) and pyrimidine (B1678525) derivatives has also been effectively carried out using microwave assistance, highlighting the broad applicability of this technology. asianpubs.orgnih.gov For instance, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3 was achieved in just 50 seconds under microwave irradiation at 600 W. asianpubs.org

| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Reference |

| Electrocyclization | 6π-electron aza-triene system derived from this compound | Microwave irradiation | Tricyclic angular chromone structure | nih.gov |

| Quinolone Synthesis | Aromatic primary amine, Malonic acid | POCl3, Microwave irradiation (600 W, 50 s) | 2,4-dichloroquinoline | asianpubs.orgasianpubs.org |

| Thiazolidin-2,4-dione Synthesis | Thiourea, 2-chloroacetic acid | HCl, Water, Microwave irradiation (150 W, 15 min) | Thiazolidine-2,4-dione | farmaciajournal.com |

This table showcases the application of microwave-assisted synthesis in the preparation of various heterocyclic compounds.

Eco-Friendly Approaches in the Synthesis of this compound-Derived Resins

The principles of green chemistry are increasingly being applied to the synthesis of polymers to reduce their environmental impact. chemrxiv.org This includes the use of bio-based monomers and the development of sustainable curing agents for resins.

While direct research on eco-friendly resins derived specifically from this compound is emerging, the broader field of sustainable polymer synthesis provides a clear direction. For example, bio-based resins are being developed from natural sources like lignin (B12514952) to replace petroleum-based counterparts such as those derived from bisphenol A. nih.govmdpi.com The synthesis of these bio-based resins is optimized to minimize environmental impact. nih.gov

The development of sustainable curing agents is another key area. researchgate.net For instance, rosin (B192284), a natural product, has been modified using environmentally friendly methods to create curing agents for epoxy resin systems. researchgate.net These bio-based curing agents can be used as alternatives to conventional petrochemical-based agents. researchgate.net The trend towards sustainable materials suggests that future research will likely focus on incorporating compounds like this compound, which can be derived from plant-based sources, into the synthesis of eco-friendly resins and polymers.

| Polymer Type | Sustainable Approach | Key Components | Reference |

| Epoxy Resin | Use of bio-based curing agents | Maleic-modified isoamyl ester rosin (MMIAER), Isoamyl ester rosin (IAER) | researchgate.net |

| Epoxy Resin | Use of bio-based epoxy monomer | BioIgenox (derived from iso-eugenol from lignin) | nih.gov |

| Benzoxazine Resin | Use of bio-based phenols and amines | Phenols and amines from natural sources | mdpi.com |

This table provides examples of eco-friendly approaches in the synthesis of various types of resins.

Synthesis of Functionalized Derivatives of this compound

The chemical structure of this compound, featuring a reactive ketone and two hydroxyl groups on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex functionalized molecules. These derivatives often exhibit significant biological or material properties. The following sections detail the synthetic methodologies for creating chromones, polymeric resins, and ferrocenyl derivatives starting from or utilizing the this compound scaffold.

Chromone Derivatives from this compound

Chromones (1-benzopyran-4-ones) and their derivatives, such as flavones, are a significant class of oxygen-containing heterocyclic compounds found in nature and are known for their diverse pharmacological activities. ijrpc.com The synthesis of chromone derivatives from this compound typically involves intramolecular cyclization reactions, with the Baker-Venkataraman rearrangement being a cornerstone of this process. ijrpc.comwikipedia.org

The Baker-Venkataraman rearrangement involves the conversion of a 2-acyloxyacetophenone with a base into a 1,3-diketone. wikipedia.orgambeed.com This diketone intermediate then undergoes an acid-catalyzed cyclodehydration to form the chromone ring. wikipedia.org For a starting material like this compound, the 4-hydroxyl group is typically first acylated (e.g., benzoylated). The resulting ester then undergoes the base-catalyzed rearrangement to form a 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-dione intermediate. bas.bg Subsequent acid-catalyzed cyclization yields the corresponding flavone (B191248) (a 2-phenylchromone).

A general and efficient method for creating the key 1,3-diketone intermediates involves the grinding of 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide (B78521) at room temperature under solvent-free conditions, which represents an environmentally benign version of the Baker-Venkataraman rearrangement. bas.bg

| Starting Material | Reaction Conditions | Intermediate Product | Significance | Reference |

|---|---|---|---|---|

| 2-Aroyloxy-4-hydroxyacetophenones | Pulverized KOH, grinding, room temperature | 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones | Solvent-free, efficient synthesis of key precursors for flavones. | bas.bg |

| This compound | 11-step synthesis including formation of a chromone intermediate | Tricyclic angular chromone | Demonstrates utility in complex heterocyclic synthesis. | nih.gov |

| Respropiophenone (this compound) | Multi-step sequence (e.g., reaction with sodium in toluene (B28343) at 130°C) | 7-Hydroxy-3-methylflavone (B92923) | Established route to specific flavone derivatives. | smolecule.com |

Polymeric Resins Incorporating this compound

Phenolic resins, such as novolacs and epoxies, are a class of thermosetting polymers widely used for their excellent thermal stability, chemical resistance, and adhesive properties. rdd.edu.iqcore.ac.uk These polymers are synthesized from phenolic monomers, which are compounds containing one or more hydroxyl groups attached to an aromatic ring. Due to its two phenolic hydroxyl groups, this compound is a suitable polyhydric phenol (B47542) monomer for incorporation into these polymeric structures, although specific literature detailing its use is not as common as for simpler phenols like phenol or bisphenol A. google.comresearchgate.net

Novolac Resins: Novolac resins are produced through the condensation polymerization of a phenol with an aldehyde (typically formaldehyde) under acidic catalysis and with a sub-stoichiometric amount of the aldehyde. google.comreb.rw The reaction proceeds via electrophilic aromatic substitution, where the aldehyde forms methylene (B1212753) bridges, typically at the ortho and para positions relative to the hydroxyl group, linking the phenolic units. reb.rw The presence of two hydroxyl groups and available ortho/para positions on the aromatic ring of this compound allows it to act as a cross-linking agent or a comonomer in the synthesis of novolac-type resins, potentially enhancing the cross-link density and thermal properties of the final cured material.

Epoxy Resins: Epoxy resins are synthesized by reacting a polyhydric phenol with an epihalohydrin, most commonly epichlorohydrin (B41342), in the presence of a base. google.comresearchgate.net The phenolic hydroxyl groups react with epichlorohydrin to form glycidyl (B131873) ethers. researchgate.net this compound can serve as the polyhydric phenol component, with both of its hydroxyl groups reacting to form a diglycidyl ether derivative. This monomer can then be cured (cross-linked) by reacting with a hardener (e.g., a polyamine), where the hardener opens the epoxide rings to form a rigid three-dimensional network. ssag.sklibretexts.org The incorporation of the propiophenone (B1677668) moiety could impart specific properties, such as altered polarity or reactivity, to the resulting epoxy resin.

| Resin Type | General Monomers | General Reaction Conditions | Role of this compound | Reference |

|---|---|---|---|---|

| Novolac | Phenol, Formaldehyde | Acid catalyst, <1:1 molar ratio of formaldehyde to phenol | Can act as a polyfunctional monomer, linking into the polymer chain via its aromatic ring. | google.comreb.rw |

| Epoxy | Polyhydric phenol (e.g., Bisphenol A), Epichlorohydrin | Base catalyst (e.g., NaOH), followed by curing with a hardener (e.g., amine) | Can serve as the polyhydric phenol to form a diglycidyl ether monomer. | google.comlibretexts.org |

Ferrocenyl Derivatives Utilizing Propiophenone Moieties

Ferrocene (B1249389), an organometallic compound with a sandwich structure, is prized in medicinal chemistry and materials science for its unique electrochemical properties, stability, and low toxicity. nih.gov Incorporating a ferrocenyl group into organic molecules can lead to novel therapeutic agents and materials. Propiophenone moieties, particularly hydroxypropiophenones, serve as valuable synthons for the construction of complex ferrocenyl derivatives.

A key synthetic strategy for coupling a propiophenone with a ferrocene-containing molecule is the McMurry reaction. This reaction uses low-valent titanium reagents to reductively couple two carbonyl compounds (ketones or aldehydes) to form an alkene. For example, ferrocenyl analogs of biologically active molecules have been synthesized by coupling a propionylferrocene (B576415) with 4-hydroxypropiophenone. researchgate.net This specific reaction highlights the utility of the propiophenone's carbonyl group in forming a crucial carbon-carbon double bond that links the ferrocenyl and phenyl moieties. researchgate.net

In the development of tamoxifen-like compounds with potential anticancer activity, synthetic routes often start with 4-hydroxypropiophenone. researchgate.net The propiophenone is first protected and then subjected to cross-coupling reactions, such as the McMurry reaction, with ferrocene-containing ketones to build the target alkene structure. researchgate.net These studies show that the propiophenone unit is a versatile and essential building block for creating complex, multi-ring structures that feature a ferrocene core.

| Propiophenone Reactant | Ferrocene Reactant | Key Reaction | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxypropiophenone | Propionylferrocene | McMurry Reaction | 3-ferrocenyl-4-(4-hydroxyphenyl)-hex-3-ene | researchgate.net |

| 4-Hydroxypropiophenone (protected) | Ferrocene-containing ketones | McMurry cross-coupling | Ferrocenyl tamoxifen-like compounds | researchgate.net |

| 4-Hydroxypropiophenone | Ferrocene derivative | McMurry cross-coupling | Ferrocenyl derivatives of diethylstilbestrol (B1670540) (DES) | researchgate.netlodz.pl |

Spectroscopic and Structural Elucidation Studies of 2 ,4 Dihydroxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton and proton environments within a molecule. For 2',4'-Dihydroxypropiophenone, both ¹H and ¹³C NMR have been employed to confirm its structure. nih.govresearchgate.net

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in In the case of this compound, distinct signals are observed for each unique carbon atom, including those in the aromatic ring, the carbonyl group, and the ethyl side chain. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbonyl carbon (C=O) typically resonates at a lower field (higher ppm) compared to the aromatic and aliphatic carbons. bhu.ac.in

¹H NMR spectroscopy provides information about the different types of protons and their neighboring atoms. In a study involving the interaction of 3,4-dihydroxypropiophenone with Cu(II), changes in the chemical shifts of the aromatic protons were observed, indicating structural modifications. researchgate.net While specific ¹H NMR data for this compound was not detailed in the provided search results, general principles suggest that distinct signals would be observed for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ethyl group, as well as the hydroxyl (-OH) protons. The splitting patterns of these signals would provide further information about the connectivity of the atoms. nih.govspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic (H-3', H-5', H-6') | 6.3 - 7.5 |

| Methylene (-CH₂) | ~2.9 |

| Methyl (-CH₃) | ~1.1 |

| Hydroxyl (-OH) | Variable |

Note: This table is predictive in nature, based on general principles of ¹H NMR spectroscopy.

Table 2: General ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Type | General Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 205-220 |

| Aromatic (C-O) | 150-170 |

| Aromatic (C-C, C-H) | 110-150 |

| Aliphatic (-CH₂) | 30-40 |

| Aliphatic (-CH₃) | 10-20 |

Note: This table provides general ranges for the types of carbons present in the molecule. bhu.ac.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

The most prominent features in the IR spectrum include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. libretexts.orglibretexts.org The broadness of this peak is indicative of hydrogen bonding. A strong absorption band is also observed in the range of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. vscht.czlibretexts.org Additionally, the spectrum shows absorptions in the 3000-3100 cm⁻¹ region, attributed to aromatic C-H stretching, and below 3000 cm⁻¹, corresponding to aliphatic C-H stretching of the ethyl group. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching | 1630-1680 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

Note: This table is based on established IR spectroscopy correlation charts. vscht.czlibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch For this compound, the presence of the benzene (B151609) ring and the carbonyl group, which act as chromophores, results in characteristic absorption bands in the UV region. shu.ac.uk

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transitions, which are typically more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. uomustansiriyah.edu.iq The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. uomustansiriyah.edu.iq The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. uomustansiriyah.edu.iq For instance, a related compound, 2',4'-dihydroxybenzophenone, shows absorption peaks at 289 nm and 323 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 350 |

Note: This table is based on general principles of UV-Vis spectroscopy for aromatic ketones. uomustansiriyah.edu.iqmsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight. The NIST Mass Spectrometry Data Center reports a top peak at m/z 137 and a second highest peak at m/z 166 for this compound. nih.gov

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org For this compound, the loss of the ethyl group (C₂H₅•, mass 29) would result in a fragment ion at m/z 137, which corresponds to the 2,4-dihydroxybenzoyl cation. This is often a very stable and prominent fragment. The peak at m/z 137 is indeed the most abundant peak (top peak) in the mass spectrum of this compound. nih.gov Other fragmentations can also occur, leading to a unique pattern of peaks that serves as a molecular fingerprint. ajgreenchem.comraco.cat

Table 5: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Relative Abundance |

| 166 | Molecular Ion (M⁺) | Second Highest |

| 137 | [M - C₂H₅]⁺ (Loss of ethyl group) | Top Peak |

Source: NIST Mass Spectrometry Data Center. nih.gov

Dielectric Relaxation Spectroscopy in Solutions of this compound

Dielectric relaxation spectroscopy is a technique that investigates the response of a material to an applied electric field, providing insights into molecular motion and interactions. uva.nlrsc.org Studies on this compound in dilute solutions of 1,4-dioxane (B91453) have been conducted to determine its dielectric properties, such as relaxation time and dipole moment. oup.com

These studies have shown that the relaxation time for this compound is significantly high. oup.com This is attributed not only to the larger size of the molecule compared to similar compounds like 2',4'-dihydroxyacetophenone (B118725) but also to hydrogen bonding between the solute (this compound) and the solvent (dioxane) molecules at various positions on the benzene ring. oup.com The investigation of dielectric properties helps in understanding the intramolecular rotation of polar groups and interactions like hydrogen bonding. oup.com The free energy of activation for the dielectric relaxation process was also determined. oup.com

Table 6: Dielectric Properties of this compound in Dioxane Solution

| Property | Observation/Finding |

| Relaxation Time (τ) | Greater than that of 2',4'-dihydroxyacetophenone, indicating slower molecular reorientation. oup.com |

| Hydrogen Bonding | Evidence of hydrogen bonding between solute and solvent molecules contributes to the high relaxation time. oup.com |

| Activation Energy | The free energy of activation for dielectric relaxation has been calculated. oup.com |

Source: Sahni, N., Shukla, J. P., & Saxena, M. C. (1976). Dielectric Relaxation Mechanism in Some Substituted Phenones. Bulletin of the Chemical Society of Japan, 49(4), 973-975. oup.com

Advanced Analytical Techniques for 2 ,4 Dihydroxypropiophenone Research

Chromatographic Methods in the Analysis and Purification of 2',4'-Dihydroxypropiophenone and its Analogs

Chromatography is a fundamental technique used to separate, identify, and quantify components within a mixture. wikipedia.org It relies on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.orgadvancechemjournal.com For this compound and related compounds, chromatographic methods are essential for both analytical determination and preparative purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture dissolved in a liquid solvent. shimadzu.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.org The separation is based on each component's differing interaction with the stationary phase, leading to different retention times. wikipedia.orgadvancechemjournal.com

Reverse-phase (RP) HPLC is a common method for the analysis of this compound. sielc.com A specific RP-HPLC method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The use of columns with smaller 3 µm particles is also an option for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Applications | Analysis, Impurity Isolation, Preparative Separation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances within a sample. wikipedia.org The GC separates volatile and semi-volatile compounds, which are then ionized and detected by the MS based on their mass-to-charge ratio. etamu.edunist.gov This technique is considered a "gold standard" for substance identification due to its high specificity. wikipedia.org

GC-MS is particularly valuable for detecting this compound in complex matrices, such as products from biomass conversion. diva-portal.orgualberta.ca For instance, it has been identified as a compound in the heavy oil fraction resulting from the hydrothermal liquefaction of corn stover. ualberta.ca It has also been detected in the aqueous phase generated during the hydrothermal conversion of biomass. diva-portal.org The detection in these complex mixtures highlights the sensitivity and selectivity of GC-MS for environmental and biofuel research. wikipedia.org The NIST library entry for this compound indicates a top mass-to-charge ratio (m/z) peak at 137, which is a key identifier in mass spectra. nih.gov

| Matrix | Research Context | Key Finding | Reference |

|---|---|---|---|

| Heavy Oil | Hydrothermal liquefaction of lignocellulosic biomass | Detected as a product compound with an area % of 1.08 under specific conditions. | ualberta.ca |

| Water-Phase | Hydrothermal conversion of biomass | Identified among the compounds present in the resulting water-phase. | diva-portal.org |

| Reference Spectra | NIST Mass Spectrometry Data Center | The mass spectrum shows a top peak at m/z 137. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Elemental Analysis for Compositional Determination

Elemental analysis is a process that determines the elemental composition of a compound. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), and oxygen (O). This technique is fundamental in confirming the empirical and molecular formula of a synthesized or isolated compound.

The molecular formula for this compound is C₉H₁₀O₃. nih.govthermofisher.comthermofisher.com Based on its molecular weight of 166.176 g/mol , the theoretical elemental composition can be calculated. sielc.com Elemental analysis is also used to confirm the structure of polymers and other complex materials derived from this compound, such as terpolymer resins formed through condensation reactions with formaldehyde (B43269) and other monomers. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 65.09% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07% |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.88% |

| Total | 166.176 | 100.00% |

Pharmacological and Biological Activity Research of 2 ,4 Dihydroxypropiophenone

Structure-Activity Relationship (SAR) Studies of 2',4'-Dihydroxypropiophenone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound and its derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological effects. These studies involve synthesizing a series of related compounds and evaluating how specific structural changes influence their activity.

Research has shown that the 2,4-dihydroxy substitution pattern on the phenyl ring is a critical feature for the biological activity of many derivatives. For instance, the presence of the 2,4-dihydroxy moiety on a benzylidene group in certain thiophene (B33073) chalcone (B49325) derivatives was found to be a significant contributor to their potent tyrosinase inhibitory activity. nih.gov This highlights the importance of these hydroxyl groups in the interaction with the enzyme's active site.

Furthermore, SAR studies on various derivatives have provided insights into how modifications to other parts of the molecule affect activity. These investigations are crucial for the rational design of new compounds with enhanced potency and selectivity. By systematically altering different substituents and functional groups, researchers can map the chemical space around the this compound scaffold to understand the structural requirements for a desired biological response.

Computational Approaches in SAR Analysis

Computational methods are increasingly employed to rationalize and predict the Structure-Activity Relationships of bioactive molecules, including derivatives of this compound. uni-bonn.de These in silico techniques, such as molecular docking and pharmacophore modeling, provide valuable insights into the molecular interactions between a ligand and its biological target, which can guide the design of more potent and selective compounds. nih.gov

Molecular docking simulations, for example, can predict the binding conformation of a ligand within the active site of a protein. nih.gov This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. For instance, docking studies have been used to understand how thiophene chalcone derivatives carrying the 2,4-dihydroxyphenyl group interact with and inhibit tyrosinase. nih.gov Such studies can help explain the observed SAR and guide the design of new inhibitors with improved interactions. nih.gov

Pharmacophore modeling, another computational tool, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological activity. nih.gov This approach can be used to screen large compound databases for new potential hits or to guide the modification of existing leads to better fit the pharmacophore model.

The use of computational approaches in SAR analysis accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active, thereby reducing the time and cost associated with experimental screening. uni-bonn.denih.gov

Experimental Validation of SAR Findings

The predictions and hypotheses generated from computational SAR analysis require experimental validation to confirm their accuracy and relevance. This involves the chemical synthesis of the designed compounds and their subsequent evaluation in appropriate biological assays.

For instance, after computational studies suggested the importance of the 2,4-dihydroxy functionality for tyrosinase inhibition, a series of thiophene chalcone derivatives were synthesized and tested. nih.gov The experimental results confirmed that the compound bearing the 2,4-dihydroxyphenyl moiety exhibited the most potent inhibitory activity against mushroom tyrosinase, with IC₅₀ values significantly lower than the positive control, kojic acid. nih.gov This experimental validation confirmed the computational predictions and solidified the understanding of the SAR for this class of compounds.

The following table presents the tyrosinase inhibitory activity of a synthesized thiophene chalcone derivative compared to a standard inhibitor, demonstrating the potent effect of the 2,4-dihydroxyphenyl group.

| Compound | Substrate | IC₅₀ (μM) |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | L-tyrosine (monophenolase) | 0.013 ± 0.64 |

| L-DOPA (diphenolase) | 0.93 ± 0.22 | |

| Kojic Acid (Positive Control) | L-tyrosine (monophenolase) | 22.84 ± 0.09 |

| L-DOPA (diphenolase) | 24.57 ± 0.23 |

Data sourced from a study on tyrosinase inhibitors, highlighting the potent activity of a derivative containing the 2,4-dihydroxyphenyl moiety. nih.gov

This iterative cycle of computational design and experimental validation is a powerful strategy in modern drug discovery, enabling the rational optimization of lead compounds like this compound for various therapeutic applications.

Investigations into Potential Biological Applications of this compound

Recent research has begun to explore the diverse biological activities of this compound and its derivatives, suggesting their potential for various therapeutic applications. These investigations have focused on its anti-inflammatory properties, senolytic activity in the context of aging, and its ability to inhibit specific enzymes.

Anti-inflammatory Properties

The potential anti-inflammatory effects of compounds structurally related to this compound have been a subject of interest. For instance, 2,4'-dihydroxybenzophenone (B1584288) has been studied for its ability to mitigate inflammatory responses. nih.gov While not the same compound, this research points to the potential of dihydroxy-substituted phenyl ketones to modulate inflammatory pathways. Propolis, a natural resinous mixture produced by honey bees, contains a variety of phenolic compounds and has demonstrated anti-inflammatory properties by downregulating key inflammatory signaling pathways and cytokines. mdpi.com

Senolytic Activity and Aging Research

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and contributes to age-related diseases. aging-us.comnih.gov Senolytics are a class of drugs that selectively clear senescent cells, and there is growing interest in identifying new senolytic agents from natural sources. nih.govbiomolther.org

An in silico screening study identified 3,4'-dihydroxypropiophenone (B1582540) as one of six natural product candidates with potential senolytic activity. nih.gov This computational study used fingerprint comparisons with known senolytics to screen a large database of natural and semi-synthetic products. nih.gov While these findings are promising, they are currently based on computational predictions and await experimental validation to confirm the senolytic potential of 3,4'-dihydroxypropiophenone and, by extension, its isomer this compound. nih.govmedchemexpress.com

Enzyme Inhibition Studies (e.g., Tyrosinase, 5α-Reductase)

The ability of this compound and its derivatives to inhibit certain enzymes has been a significant area of research. Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a major target for the development of skin-whitening agents. nih.govkyushu-u.ac.jp The browning of plant-derived foods is also a result of tyrosinase activity. kyushu-u.ac.jp

Research has shown that the 2,4-dihydroxy substitution pattern is crucial for potent tyrosinase inhibition. nih.gov Chalcone derivatives containing a 2,4-dihydroxyphenyl group have demonstrated strong inhibitory activity against mushroom tyrosinase. nih.gov This suggests that this compound itself could be a potential tyrosinase inhibitor, although direct experimental evidence for its activity is still needed.

In addition to tyrosinase, there is interest in inhibitors of 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone, which plays a role in conditions like androgenetic alopecia and benign prostatic hyperplasia. While direct studies on this compound and 5α-reductase are limited, research on related phenolic compounds from natural sources as inhibitors of this enzyme is ongoing. kyushu-u.ac.jp

Antifungal and Antibacterial Properties of this compound Derived Resins

Research into the antimicrobial properties of resins derived from this compound and its structural analogs has revealed potential for activity against a range of pathogenic microbes. Copolymers synthesized from 2,4-dihydroxypropiophenone, 1,5-diaminonaphthalene, and formaldehyde (B43269) have been noted for their antimicrobial properties. researchgate.net While specific quantitative data for these exact resins is not extensively detailed in readily available literature, the broader class of related phenolic resins has shown significant antimicrobial efficacy.

For instance, studies on copolymer resins derived from the related compound, benzyl (B1604629) 2,4-dihydroxyphenyl ketone oxime, condensed with formaldehyde, demonstrated effectiveness against both gram-positive and gram-negative bacteria. vulcanchem.com Similarly, terpolymer resins incorporating related phenolic monomers have exhibited potent inhibitory action against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger and Candida albicans. researchgate.net

The parent compound, this compound, has itself been evaluated for antifungal activity against several plant pathogenic fungi. The data from these screenings provide insight into the potential antimicrobial profile of its derivatives.

Table 1: In Vitro Antifungal Activity of this compound (100 µg/mL)

| Fungal Species | Inhibition (%) |

|---|---|

| Rhizoctonia solani | 87.09 ± 0.49 |

| Sclerotinia sclerotiorum | 55.05 ± 2.65 |

| Botrytis cinerea | 76.33 ± 0.63 |

| Fusarium graminearum | 62.05 ± 0.42 |

| Fusarium oxysporum | 71.54 ± 0.69 |

| Colletotrichum gloeosporioides | 68.29 ± 2.32 |

Data from a screening assay measuring mycelial growth inhibition. nih.gov

The mechanism of action for phenolic compounds and their resinous derivatives is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzyme functions, and chelate metal ions crucial for microbial growth. researchgate.net The structure of this compound, featuring a dihydroxy-substituted benzene (B151609) ring, provides a foundation for these antimicrobial characteristics, which can be further enhanced through polymerization into resinous structures. researchgate.net

Modulation of Cellular Signaling Pathways

While direct research on the modulation of cellular signaling pathways by this compound is limited, studies on structurally related compounds offer valuable insights into its potential biological activities. The dihydroxyphenyl moiety is a common feature in various bioactive molecules known to interact with key cellular signaling cascades. vulcanchem.com

A notable example is the related compound 2,4'-dihydroxybenzophenone (DHP), which has been shown to exert anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. nih.gov This study demonstrated that DHP could inhibit the production of mitochondrial reactive oxygen species (mtROS) and downregulate the expression of pro-inflammatory mediators by blocking the dimerization of TLR4. nih.gov This suggests that compounds with a 2,4'-dihydroxyphenyl structure may have the capacity to interfere with inflammatory signaling cascades.

Furthermore, a chalcone derivative, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC), which shares the 2,4-dihydroxy aromatic ring, has been found to suppress the proliferation of multiple myeloma cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. cusabio.comdovepress.com The findings for DHP and DMEC suggest that this compound might also possess the ability to modulate critical cellular pathways such as those regulated by MAPK/ERK and PI3K/Akt, which are central to cellular processes like growth, differentiation, and stress responses. nih.govresearchgate.netmdpi.com

Potential as an HIV-1 Protease Inhibitor

The potential of this compound or its direct derivatives as inhibitors of HIV-1 protease has not been extensively reported in publicly available scientific literature. HIV-1 protease is a critical enzyme for the replication of the virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). nih.govnih.govmdpi.com

The design of HIV-1 protease inhibitors often involves creating molecules that mimic the transition state of the natural peptide substrates of the enzyme. rsc.orgosti.govdiva-portal.org These inhibitors typically feature specific structural motifs that fit into the active site of the protease, forming key interactions with amino acid residues. mdpi.comnih.gov While various classes of compounds, including those with phenolic or polypenolic structures, have been investigated for this purpose, specific research focusing on this compound in this context is not apparent from available data. mdpi.com QSAR studies have been performed on other heterocyclic structures like dihydropyranones to explore the physicochemical parameters necessary for HIV-1 protease inhibition. nih.gov However, similar dedicated studies on propiophenone (B1677668) derivatives are not prominent.

In Vitro and In Vivo Model Systems for Biological Activity Assessment

The evaluation of the biological activities of this compound and its analogs has utilized a variety of established in vitro and in vivo model systems. These models are crucial for elucidating mechanisms of action and assessing potential therapeutic effects.

In Vitro Models: For assessing anti-inflammatory activity, the RAW 264.7 macrophage cell line is a widely used in vitro model. nih.gov These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. The ability of a test compound to inhibit this response provides a measure of its anti-inflammatory potential. For example, in studies with the related compound 2,4'-dihydroxybenzophenone, RAW 264.7 cells were used to demonstrate the inhibition of iNOS, TNF-α, and IL-12 expression, as well as the downregulation of the MyD88/IRAK4/NF-κB signaling pathway. nih.gov

In Vivo Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying inflammation and toxicity. nih.govnih.govmdpi.com Zebrafish larvae are optically transparent, allowing for real-time visualization of cellular processes, such as the recruitment of immune cells (macrophages and neutrophils) to sites of inflammation. nih.gov In the context of endotoxemia, LPS can be microinjected into zebrafish larvae to induce a systemic inflammatory response. This model was effectively used to demonstrate the therapeutic potential of 2,4'-dihydroxybenzophenone, which was shown to reduce mortality, restore heart rate, and mitigate immune cell infiltration in LPS-treated larvae. nih.gov The genetic tractability and conserved immune signaling pathways between zebrafish and humans make it a relevant model for screening and mechanistic studies of anti-inflammatory compounds. mdpi.comdovepress.com

Metabolic Fate and Biotransformation of 2 ,4 Dihydroxypropiophenone

Mechanisms of Metabolic Transformation

The biotransformation of 2',4'-Dihydroxypropiophenone is anticipated to proceed through well-documented metabolic reactions.

Phase I Metabolism (Functionalization) Phase I reactions introduce or expose functional groups on a substrate molecule. wikipathways.orgyoutube.com While this compound already has functional hydroxyl groups, it could theoretically undergo further oxidation. These reactions are typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. youtube.com This could involve the addition of another hydroxyl group to the aromatic ring, although this is generally a minor pathway for compounds already rich in functional groups.

Phase II Metabolism (Conjugation) Conjugation is the most significant biotransformation route for phenolic compounds. eur.nlnih.gov In this phase, an endogenous molecule is attached to the functional group of the xenobiotic, resulting in a metabolite that is more water-soluble and readily eliminated. eur.nl For this compound, the two phenolic hydroxyl groups at the 2'- and 4'- positions are the primary sites for conjugation.

Glucuronidation : This is a major Phase II reaction where a glucuronic acid moiety is attached to the substrate. eur.nl The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.com The resulting glucuronide conjugates are significantly more polar and are efficiently excreted in urine or bile. sigmaaldrich.com

Sulfation : This pathway involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of the substrate. wikipathways.org This reaction is mediated by sulfotransferase (SULT) enzymes and, like glucuronidation, produces a highly polar, excretable metabolite. nih.gov

Table 1: Potential Metabolic Transformation Mechanisms for this compound

| Metabolic Phase | Reaction Type | Enzyme Family | Description |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to the aromatic ring, creating a new site for conjugation. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGT) | Conjugation of glucuronic acid to one or both of the existing phenolic hydroxyl groups. sigmaaldrich.comeur.nl |

| Phase II | Sulfation | Sulfotransferases (SULT) | Conjugation of a sulfate (B86663) group to one or both of the existing phenolic hydroxyl groups. wikipathways.orgnih.gov |

Identification of Metabolites and Conjugates

The definitive identification of metabolites requires analytical studies using techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.govpharmaron.com In vitro systems, such as human liver microsomes which contain a rich supply of metabolic enzymes, are commonly used to generate and identify metabolites. nih.govevotec.com

The expected primary metabolites of this compound are its glucuronide and sulfate conjugates. Given the two hydroxyl groups, several potential conjugates could be formed, including mono-glucuronides, di-glucuronides, mono-sulfates, di-sulfates, or mixed sulfo-glucuronide conjugates.

A key strategy for confirming the identity of these conjugates is enzymatic hydrolysis. sigmaaldrich.comcovachem.com

β-Glucuronidase : This enzyme specifically cleaves the bond linking glucuronic acid to the parent molecule (aglycone). covachem.com In an analytical setting, the disappearance of a suspected metabolite peak in an HPLC chromatogram after treatment with β-glucuronidase, along with a corresponding increase in the peak for the parent compound, confirms its identity as a glucuronide conjugate. sigmaaldrich.com

Sulfatase : Similarly, sulfatase enzymes can be used to hydrolyze sulfate conjugates, providing clear evidence for this type of metabolite. sigmaaldrich.com

Table 2: Potential Metabolites of this compound and Methods for Identification

| Potential Metabolite | Chemical Formula | Identification Method | Expected Outcome |

| This compound-4'-O-glucuronide | C₁₅H₁₈O₉ | LC-MS/MS, Enzymatic Hydrolysis | Detection of a mass corresponding to the parent compound + 176 Da. Peak disappears upon treatment with β-glucuronidase. sigmaaldrich.comcovachem.com |

| This compound-2'-O-glucuronide | C₁₅H₁₈O₉ | LC-MS/MS, Enzymatic Hydrolysis | Detection of a mass corresponding to the parent compound + 176 Da. Peak disappears upon treatment with β-glucuronidase. sigmaaldrich.comcovachem.com |

| This compound-4'-O-sulfate | C₉H₁₀O₆S | LC-MS/MS, Enzymatic Hydrolysis | Detection of a mass corresponding to the parent compound + 80 Da. Peak disappears upon treatment with sulfatase. sigmaaldrich.comnih.gov |

| This compound-2'-O-sulfate | C₉H₁₀O₆S | LC-MS/MS, Enzymatic Hydrolysis | Detection of a mass corresponding to the parent compound + 80 Da. Peak disappears upon treatment with sulfatase. sigmaaldrich.comnih.gov |

In Silico Prediction and Experimental Validation of Metabolic Pathways

In modern drug discovery and chemical safety assessment, the metabolic fate of a compound is often first predicted using computational, or in silico, models before being confirmed experimentally. evotec.com

In silico prediction tools utilize algorithms that compare the structure of a query compound, such as this compound, against large databases of known metabolic reactions and pathways (e.g., MetaCyc). cncb.ac.cn By recognizing specific functional groups and structural motifs, these programs can predict the likely metabolites that will be formed.

However, these computational predictions must be verified through empirical evidence. evotec.com The process of experimental validation involves incubating the compound in a biologically active system (e.g., in vitro with liver cells or microsomes) and analyzing the resulting mixture. nih.gov The metabolites that are actually formed are then identified and quantified using analytical chemistry techniques. This experimental profile is then compared to the in silico predictions. Discrepancies between the predicted and observed metabolites are used to refine and improve the accuracy of the computational models for future predictions.

Table 3: Workflow for Metabolic Pathway Analysis

| Step | Description | Tools / Methods | Purpose |

| 1. In Silico Prediction | Computational models predict potential metabolic pathways and metabolites based on the chemical structure of this compound. | Pathway prediction software, chemical structure databases (e.g., PubChem, MetaCyc). cncb.ac.cnnih.gov | To generate hypotheses about the metabolic fate and guide experimental design. |

| 2. In Vitro Metabolism | The compound is incubated with a biological system containing metabolic enzymes to generate metabolites. | Human liver microsomes, S9 fractions, hepatocytes. nih.govevotec.com | To produce the actual metabolites formed through enzymatic processes. |

| 3. Analytical Identification | The products of the in vitro incubation are separated and their chemical structures are determined. | HPLC, High-Resolution Mass Spectrometry (LC-MS/MS), NMR. nih.govpharmaron.com | To definitively identify and characterize the structure of the metabolites. |

| 4. Comparison & Validation | The experimentally identified metabolites are compared with the computationally predicted metabolites. | Data analysis and comparison of experimental results vs. computational output. | To validate the accuracy of the in silico model and confirm the metabolic pathway. evotec.com |

Environmental and Natural Occurrence Research of 2 ,4 Dihydroxypropiophenone

Occurrence in Biomass and Derived Products

2',4'-Dihydroxypropiophenone is a phenolic compound that has been identified as a constituent of woody biomass and its derived products. Woody tissue is capable of synthesizing a wide array of natural organic compounds, often referred to as extractives, which are not part of the main structural polymers like cellulose (B213188) or lignin (B12514952). kyushu-u.ac.jpkyushu-u.ac.jp These extractives can include a variety of phenolic compounds. kyushu-u.ac.jp While direct isolation from a specific plant species is not prominently documented in the provided research, its presence is noted in the context of chemical investigations into tropical woody plants. kyushu-u.ac.jpkyushu-u.ac.jp

The compound is more frequently identified as a product resulting from the thermochemical conversion of biomass. Lignin, a complex polymer abundant in wood, is a natural source of aromatic compounds and serves as a precursor to this compound during high-temperature processing. wikipedia.org For instance, it has been detected in the bio-oil produced from the fast pyrolysis of lignin and in the aqueous phase generated during the hydrothermal conversion of biomass. wikipedia.org

Occurrence of this compound

| Source Type | Specific Source | Context |

|---|---|---|

| Biomass | Woody Plants / Lignin | Identified as a natural extractive and a component of the lignin polymer. kyushu-u.ac.jpwikipedia.org |

| Derived Product | Bio-oil | Detected as a product from the fast pyrolysis of lignin. wikipedia.org |

| Derived Product | Aqueous Phase from Hydrothermal Conversion | Found in the water-phase by-product of biomass processing. wikipedia.org |

Role in Natural Biochemical Processes

This compound is classified as a plant secondary metabolite. kyushu-u.ac.jpwikipedia.org Unlike primary metabolites, which are directly involved in the growth and development of an organism, secondary metabolites mediate ecological interactions and are often produced in response to stress. wikipedia.orgmdpi.com These compounds typically serve protective functions for the plant. wikipedia.org

The specific biochemical role of this compound is not explicitly defined in research literature, but it can be inferred from its chemical class and the function of related compounds. As a phenolic compound, it likely contributes to the plant's defense system. wikipedia.org Phenolics play crucial roles in protecting plants from various threats, including UV radiation damage, pathogens, and herbivores. wikipedia.org Some act as antifungals, antivirals, or general antibiotics. wikipedia.org

Research into the bioactive components of tropical woods, such as Artocarpus incisus, has focused on compounds with a resorcinol (B1680541) skeleton for their inhibitory effects on enzymes like tyrosinase. kyushu-u.ac.jpkyushu-u.ac.jp this compound shares this structural feature, suggesting it may possess similar bioactive properties that contribute to the plant's defense and survival. kyushu-u.ac.jp Furthermore, a closely related isomer, 3',4'-Dihydroxypropiophenone, is described as a postulated phytoalexin inducer. biosynth.com Phytoalexins are antimicrobial compounds synthesized by plants in response to microbial infection, providing another strong indication that this compound likely functions as a defense-related secondary metabolite. biosynth.comnih.gov

Polymer Chemistry and Material Science Applications of 2 ,4 Dihydroxypropiophenone

Synthesis and Characterization of 2',4'-Dihydroxypropiophenone-Based Resins and Copolymers

The synthesis of resins and copolymers based on this compound typically involves condensation polymerization. tandfonline.comresearchgate.netrecentscientific.comijraset.com In this process, this compound is reacted with one or more comonomers in the presence of an acid catalyst. tandfonline.comrecentscientific.comijraset.com

Common comonomers used in these reactions include formaldehyde (B43269), which acts as a cross-linking agent, and other compounds like oxamide (B166460), biuret, 4-pyridylamine, and 1,5-diaminonaphthalene to introduce specific functional groups and properties into the polymer backbone. tandfonline.comresearchgate.netijraset.comacs.org The reaction is generally carried out by heating the monomers in the presence of a catalyst such as 2M hydrochloric acid (HCl) at temperatures around 125-126°C for several hours. tandfonline.comijraset.comijraset.com The molar ratios of the reactants are varied to control the composition and properties of the final terpolymer. researchgate.netijraset.comijraset.com For instance, a terpolymer resin designated 2,4-DHP-4-PAF-III was synthesized from the condensation of this compound, 4-pyridylamine, and formaldehyde in a 3:1:5 molar ratio. ijraset.com Another example is the 2,4-DHPOF-II terpolymer, synthesized by condensing this compound and oxamide with formaldehyde. tandfonline.com

Following synthesis, the resulting polymer product is purified, often by washing with boiling water and solvents like diethyl ether to remove unreacted monomers, and then dried. isroset.orgresearchgate.net

The characterization of these polymers is crucial to confirm their structure and composition. A combination of analytical techniques is employed:

Elemental Analysis: This determines the empirical formula of the polymer's repeating unit by measuring the percentage of carbon, hydrogen, and nitrogen. researchgate.netijraset.com

Spectroscopic Methods:

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the functional groups present in the copolymer structure, confirming the incorporation of the various monomers. researchgate.netijraset.comijraset.com

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy provides detailed information about the chemical environment of the protons in the polymer, helping to elucidate the arrangement of the monomer units and the nature of the linkages, such as methylene (B1212753) bridges formed by formaldehyde. researchgate.netijraset.comijraset.com

UV-Visible Spectroscopy is also used to study the electronic transitions within the polymer structure. researchgate.netijraset.com

Morphological Studies: Scanning Electron Microscopy (SEM) can be used to study the surface morphology of the synthesized resins. ijraset.com

The data from these characterization techniques collectively confirm the successful synthesis and proposed structure of the this compound-based polymers. recentscientific.comijraset.comijraset.com

Chelation Ion-Exchange Properties of this compound Polymers

Polymers derived from this compound often exhibit selective chelation properties, making them effective as ion-exchange resins for the removal of heavy metal ions from aqueous solutions. tandfonline.comijraset.com The presence of oxygen and nitrogen donor atoms in the polymer matrix, contributed by the dihydroxypropiophenone and comonomers like 4-pyridylamine or oxamide, allows for the formation of stable complexes with various metal cations. tandfonline.comisroset.org

The ion-exchange capabilities of these resins are typically evaluated using the batch equilibrium method . tandfonline.comijraset.comisroset.org This method involves suspending a known amount of the polymer resin in a solution containing a specific metal ion. isroset.org The mixture is stirred for a set period, often 24 hours, to allow equilibrium to be reached. isroset.org The concentration of the metal ion remaining in the solution is then measured to determine the amount of metal ion taken up by the resin.

Several factors are studied to understand the efficiency and selectivity of the metal ion uptake:

Effect of pH: The pH of the solution is a critical parameter, as it affects the ionization of the phenolic hydroxyl groups on the resin and the speciation of the metal ions in the solution. The distribution ratios of metal ions are generally found to increase with increasing pH. isroset.org

Effect of Shaking Time: This determines the time required to reach equilibrium for maximum metal ion uptake.

Effect of Electrolytes: The study is often conducted in media of various ionic strengths to assess the performance of the resin in different chemical environments. tandfonline.comisroset.org

Research has shown that these copolymers are selective for a range of divalent and trivalent metal ions. For instance, a copolymer of this compound, 4-pyridylamine, and formaldehyde (2,4-DHP-4-PAF-II) was studied for its chelation properties with Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Pb²⁺ ions, showing a higher uptake for Ni²⁺ and Cu²⁺. ijraset.com Similarly, a terpolymer of 2',4-dihydroxypropiophenone, oxamide, and formaldehyde (2,4-DHPOF-II) proved to be a selective chelating ion exchanger for Fe³⁺, Cu²⁺, Hg²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. tandfonline.com The selectivity for certain metal ions is attributed to the stability of the complexes formed between the metal and the ligand sites within the polymer. isroset.org

Table 1: Metal Ion Selectivity of this compound-Based Copolymers

| Copolymer System | Studied Metal Ions | Ions with Higher Selectivity/Uptake | Reference |

|---|---|---|---|

| 2,4-DHP-4-PAF-II | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | Ni²⁺, Cu²⁺ | ijraset.com |

Thermal Decomposition and Stability Studies of this compound Polymers

TGA curves for these copolymers typically show multiple decomposition steps. researchgate.netresearchgate.net The initial, small weight loss at lower temperatures is often attributed to the removal of moisture trapped within the polymer matrix. researchgate.net Subsequent, more significant weight loss stages at higher temperatures correspond to the degradation and breakdown of the polymer backbone. researchgate.net

From the TGA data, various kinetic and thermodynamic parameters of the decomposition process can be calculated. Two common methods used for this analysis are the Freeman-Carroll and Sharp-Wentworth methods. researchgate.netrecentscientific.comijraset.com These methods allow for the determination of:

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction. A higher activation energy generally indicates greater thermal stability. researchgate.net

Order of Reaction (n): Describes the relationship between the rate of decomposition and the concentration of the decomposing material. recentscientific.comijraset.com

Thermodynamic Parameters: Such as the change in entropy (ΔS), free energy change (ΔF), apparent entropy (S*), and frequency factor (Z). researchgate.netrecentscientific.comijraset.com

Studies on a terpolymer synthesized from 2',4-dihydroxypropiophenone, 4-pyridylamine, and formaldehyde (2,4-DHP-4-PAF-III) showed good agreement between the activation energy values calculated by the Sharp-Wentworth (28.81 kJ/mol) and Freeman-Carroll (29.47 kJ/mol) methods. ijraset.com The low value of the frequency factor and the negative entropy change in some cases suggest that the decomposition is a slow reaction. ijarsct.co.in The order of the decomposition reaction for these types of copolymers is often found to be close to one. recentscientific.comijarsct.co.in

Table 2: Kinetic Parameters for Thermal Decomposition of a 2',4-DHP-4-PAF-III Terpolymer

| Method | Activation Energy (Ea) (kJ/mol) | Order of Reaction (n) | Reference |

|---|---|---|---|

| Sharp-Wentworth | 28.81 | ~1 | ijraset.com |

The thermal stability of these resins makes them suitable for applications where resistance to high temperatures is required. ijraset.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Hydrochloric acid |

| Oxamide |

| 4-Pyridylamine |

| 1,5-Diaminonaphthalene |

| Biuret |

| Diethyl ether |

| Cobalt (Co²⁺) |

| Nickel (Ni²⁺) |

| Copper (Cu²⁺) |

| Zinc (Zn²⁺) |

| Lead (Pb²⁺) |

| Iron (Fe³⁺) |

| Mercury (Hg²⁺) |

| Cadmium (Cd²⁺) |

Theoretical and Computational Chemistry Studies of 2 ,4 Dihydroxypropiophenone

Molecular Docking Simulations for Ligand-Target Interactions